Chi Shun Yeung,
Ho-Yin Tse,
Chun Yin Lau,
Jianyu Guan,
Jinqing Huang,
David Lee Phillips,
Shao-Yuan Leu
PMID: 34102359
DOI:
10.1016/j.jhazmat.2021.126214
Abstract
Haloacetic acids are carcinogenic disinfection by-products (DPBs) and their photo-decomposition pathways, especially for those containing bromine and iodine, are not fully understood. In this study, femtosecond transient absorption (fs-TA) spectroscopy experiments were introduced for the first time to investigate the photochemistry of tribromoacetic acid. The fs-TA experiments showed that a photoisomerization intermediate species HOOCCBr
-Br (iso-TBAA) was formed within several picoseconds after the excitation of TBAA. The absorption wavelength of the iso-TBAA was supported by time-dependent density calculations. With the Second-order Møller-Plesset perturbation theory, the structures and thermodynamics of the OH-insertion reactions of iso-TBAA were elucidated when water molecules were involved in the reaction complex. The calculations also revealed that the isomer species were able to react with water with its reaction dynamics dramatically catalyzed by the hydrogen bonding network. The proposed water catalyzed OH-insertion/HBr elimination mechanism predicted three major photoproducts, namely, HBr, CO and CO
, which was consistent with the photolysis experiments with firstly reported CO formation rate and mass conversion yield as 0.096 min
and 0.75 ± 0.1 respectively. The spectroscopic technique, numerical tool and disclosed mechanisms provided insights on photodecomposition and subsequent reactions of polyhalo-DPBs contain heavy atom(s) (e.g., Br, I) with water, aliphatic alcohols or other nucleophiles.
Shakil A Saghir,
Burhan I Ghanayem,
Irvin R Schultz
PMID: 21933969
DOI:
10.1177/1091581811414213
Abstract
This study determined the metabolism of 3 drinking water disinfection by-products (halogenated acetic acids [HAAs]), bromodichloroacetic acid (BDCAA), chlorodibromoacetic acid (CDBAA), and tribromoacetic acid (TBAA), using rat, mouse, human liver microsomes, and recombinant P450. Metabolism proceeded by reductive debromination forming a di-HAA; the highest under nitrogen >>2% oxygen > atmospheric headspaces. V (max) for the loss of tri-HAA was 4 to 5 times higher under nitrogen than atmospheric headspace. Intrinsic metabolic clearance was TBAA>CDBAA>>BDCAA. At the high substrate concentrations, tri-HAA consumption rate was 2 to 3 times higher than the formation of di-HAA. Liberation of Br(-) from TBAA corresponded to the expected amount produced after DBAA formation, indicating retention of Br(-) by additional metabolite/metabolites. Subsequent experiments with CDBAA detected negligible formation of chlorodibromomethane (CDBM) and failed to account for the missing tri-HAA. Carbon monoxide and especially diphenyleneiodonium ([DPI] P450 reductase inhibitor) blocked CDBAA metabolism. Other chemical inhibitors were only partially able to block CDBAA metabolism. Most effective were inhibitors of CYP 2E1 and CYP 3A4. Immunoinhibition studies using human liver microsomes and anti-human CYP 2E1 antibodies were successful in reducing CDBAA metabolism. However, CDBAA metabolism in wild-type (WT) and CYP 2E1 knockout (KO) mouse liver microsomes was similar, suggesting significant interspecies differences in CYP isoform in tri-HAA metabolism. Additional assessment of CYP isoform involvement was complicated by the finding that recombinantly expressed rat and human P450 reductase was able to metabolize CDBAA, which may be a contributing factor in interspecies differences in tri-HAA metabolism.
Wolfram W Rudolph,
Gert Irmer
PMID: 22343076
DOI:
10.1016/j.saa.2012.01.036
Abstract
The Raman spectra of crystalline tribromoacetic acid (CBr(3)COOH), its deuterated analog (CBr(3)COOD) and a partially deuterated acid (CBr(3)COOD/H) have been measured using Raman spectroscopy. Density functional theory (DFT) calculations have been carried out in order to compare the measured spectra with the calculated ones and the bands have been assigned. The theoretical frequencies are close to the ones of the cyclic dimer in the crystal and this fact implies the "oriented gas" model for this compound. The three Raman active intermonomeric modes have been assigned. An extremely weak and broad (~500 cm(-1)) νOH band for (CBr(3)COOH)(2) centred at ~3000 cm(-1) could be detected. In addition, this band shows relatively sharp submaxima, irregularly spaced, assigned to overtones/summation bands of the COOH group. For the deuterated analog, (CBr(3)COOD)(2) the OD stretching band is centred at ~2230cm(-1) and shows sharp submaxima as well. In the solid state the tribromoacetic acid consists of dimers while in aqueous solutions the tribromoacetic acid is in monomeric form.
Amanda Oliveira Mourão,
Diego Francis Silva,
Mariandry Rodriguez,
Thamyris Souza Torres,
Elton Santos Franco,
Valter Lúcio Pádua,
Márcia Cristina da Silva Faria,
Luiz Fernando Oliveira Maia,
Jairo Lisboa Rodrigues
PMID: 31346830
DOI:
10.1007/s10661-019-7642-6
Abstract
In this study, a method was developed to evaluate the degradation of haloacetic acids (HAAs) in water by a heterogenous Fenton-like process catalyzed by cobalt-doped magnetite nanoparticles (Fe
Co
O
), extraction of the contaminants by liquid-liquid extraction (LLE), and analysis by gas chromatography-mass spectrometry (GC-MS). The developed method was efficient in the degradation of HAAs, with the following degradation values: 63%, 62%, 30%, 39%, 37%, 50%, 84%, 41%, and 79% for monochloroacetic acid, monobromoacetic acid, dichloroacetic acid, trichloroacetic acid, bromochloroacetic acid, dibromoacetic acid, bromodichloroacetic acid, dibromochloroacetic acid, and tribromoacetic acid compounds, respectively. Through the application of the Allium cepa test, the cytotoxicity, genotoxicity, and mutagenicity of HAAs were evaluated. The results confirm its genotoxic and mutagenic effects on Allium cepa meristematic cells. Through this study, it was possible to verify the effectiveness of the developed method and its potential as a proposal for environmental remediation.
Wolfram W Rudolph,
Gert Irmer
PMID: 21646041
DOI:
10.1016/j.saa.2011.05.004
Abstract
Aqueous solutions of sodium tribromoacetate (NaCBr3CO2) and its corresponding acid (CBr3COOH) have been studied using Raman and infrared spectroscopy. The spectra of the species in solution were assigned according to symmetry Cs. Characteristic bands of CBr3CO2-(aq) and the tribromoacetic acid, CBr3COOH(aq), are discussed. For the hydrated anion, the CO2 group, the symmetric CO2 stretching mode at 1332 cm(-1) and the asymmetric stretching mode at 1651 cm(-1) are characteristic while the CO mode at 1730 cm(-1) is characteristic for the spectra of the acid. The stretching mode, νC-C at 912cm(-1) for CBr3CO2-(aq) is 10 cm(-1) lower in the anion compared with that of the acid. These characteristic modes are compared to those in acetate, CH3CO2-(aq). Coupling of the modes are fairly extensive and therefore DFT calculations have been carried out in order to compare the measured spectra with the calculated ones. The geometrical parameters such as bond length and bond angles of the tribromoacetate, and tribromoacetic acid have been obtained and may be compared with the ones published for other acetates and their conjugated acids. CBr3COOH(aq) is a moderately strong acid and the pKa value derived from quantitative Raman measurements is equal to -0.23 at 23°C. The deuterated acid CBr3COOD in heavy water has been measured as well and the assignments were given.
Karine Lebaron,
Lilia Mechiri,
Simone Richard,
Annabelle Austruy,
Jean-Luc Boudenne,
Stéphane Coupé
PMID: 31104232
DOI:
10.1007/s11356-019-05279-8
Abstract
Water chlorination is the most widely used technique to avoid microbial contamination and biofouling. Adding chlorine to bromide-rich waters leads to the rapid oxidation of bromide ions and leads to the formation of brominated disinfection by-products (bromo-DBPs) that exert adverse effects on various biological models. Bromo-DBPs are regularly encountered within industrialized embayments, potentially impacting marine organisms. Of these, bromoform, tribromoacetic acid and tribromophenol are among the most prevalent. In the present study, we tested the potential toxicity and genotoxicity of these disinfection by-products, using sea urchin, Paracentrotus lividus, embryos. We highlighted that tribromophenol showed higher toxicity compared to bromoform and tribromoacetic acid. Furthermore, a synergistic effect was detected when tested in combination. Pluteus cells exposed for 1 h to mixtures of DBPs at several concentrations demonstrated significant DNA damage. Finally, when compared to a non-exposed population, sea urchins living in a bromo-DPB-polluted area produced more resistant progenies, as if they were locally adapted. This hypothesis remains to be tested in order to better understand the obvious impact of complex bromo-DBPs environments on marine wildlife.
Michael J Plewa,
Jane Ellen Simmons,
Susan D Richardson,
Elizabeth D Wagner
PMID: 20839218
DOI:
10.1002/em.20585
Abstract
The haloacetic acids (HAAs) are disinfection by-products (DBPs) that are formed during the disinfection of drinking water, wastewaters and recreational pool waters. Currently, five HAAs [bromoacetic acid (BAA), dibromoacetic acid (DBAA), chloroacetic acid (CAA), dichloroacetic acid (DCAA), and trichloroacetic acid (TCAA); designated as HAA5] are regulated by the U.S. EPA, at a maximum contaminant level of 60 μg/L for the sum of BAA, DBAA, CAA, DCAA, and TCAA. We present a comparative systematic analysis of chronic cytotoxicity and acute genomic DNA damaging capacity of 12 individual HAAs in mammalian cells. In addition to the HAA5, we analyzed iodoacetic acid (IAA), diiodoacetic acid (DiAA), bromoiodoacetic acid (BIAA), tribromoacetic acid (TBAA), chlorodibromoacetic acid (CDBAA), bromodichloroacetic acid (BDCAA), and bromochloroacetic acid (BCAA). Their rank order of chronic cytotoxicity in Chinese hamster ovary cells was IAA > BAA > TBAA > CDBAA > DIAA > DBAA > BDCAA > BCAA > CAA > BIAA > TCAA > DCAA. The rank order for genotoxicity was IAA > BAA > CAA > DBAA > DIAA > TBAA > BCAA > BIAA > CDBAA. DCAA, TCAA, and BDCAA were not genotoxic. The trend for both cytotoxicity and genotoxicity is iodinated HAAs > brominated HAAs > chlorinated HAAs. The use of alternative disinfectants other than chlorine generates new DBPs and alters their distribution. Systematic, comparative, in vitro toxicological data provides the water supply community with information to consider when employing alternatives to chlorine disinfection. In addition, these data aid in prioritizing DBPs and their related compounds for future in vivo toxicological studies and risk assessment.
M J Cardador,
A Serrano,
M Gallego
PMID: 18823895
DOI:
10.1016/j.chroma.2008.09.033
Abstract
A novel analytical method that combines simultaneous liquid-liquid microextraction/methylation and headspace gas chromatography-mass spectrometry for the determination of nine haloacetic acids (HAAs) in water was reported. A mechanistic model on the basis of mass transfer with chemical reaction in which methylation of HAAs was accomplished in n-pentane-water (150 microl-10 ml) two-phase system with a tetrabutylammonium salt as phase transfer catalyst was proposed. Derivatisation with dimethylsulphate was completed in 3 min by shaking at room temperature. The methyl ester derivatives and the organic phase were completely volatilised by static headspace technique, being the gaseous phase analysed. Parameters related to the extraction/methylation and headspace generation of HAAs were studied and the results were compared with methyl haloacetate standards to establish the yield of each step. The thermal instability of HAAs, by degradation to their respective halogenated hydrocarbon by decarboxylation, and the possible hydrolysation of the methyl esters were rigorously controlled in the whole process to obtain a reliable and robust method. The proposed method yielded detection limits very low which ranges from 0.02 to 0.4 microg l(-1) and a relative standard deviation of ca. 7.5%. Finally, the method was validated with the US Environmental Protection Agency (EPA) method 552.2 for the analysis of HAAs in drinking and swimming pool water samples containing concentrations of HAAs that must be higher than 10 microg l(-1) due to the fact that this method is less sensitive than the proposed one.
Chang Hyun Jo,
Andrea M Dietrich,
James M Tanko
PMID: 21392812
DOI:
10.1016/j.watres.2011.02.006
Abstract
Advanced treatment technologies that control multiple contaminants are beneficial to drinking water treatment. This research applied UV/H(2)O(2) for the simultaneous degradation of geosmin, 2-methylisoborneol, four trihalomethanes and six haloacetic acids. Experiments were conducted in de-ionized water at 24 ± 1.0 °C with ng/L amounts of odorants and μg/L amounts of disinfection byproducts. UV was applied with and without 6 mg/L H(2)O(2.) The results demonstrated that brominated trihalomethanes and brominated haloacetic acids were degraded to a greater extent than geosmin and 2-methylisoborneol. Tribromomethane and dibromochloromethane were degraded by 99% and 80% respectively at the UV dose of 1200 mJ/cm(2) with 6 mg/L H(2)O(2), whereas 90% of the geosmin and 60% of the 2-methylisoborneol were removed. Tribromoacetic acid and dibromoacetic acid were degraded by 99% and 80% respectively under the same conditions. Concentrations of trichloromethane and chlorinated haloacetic acids were not substantially reduced under these conditions and were not effectively removed at doses designed to remove geosmin and 2-methylisoborneol. Brominated compounds were degraded primarily by direct photolysis and cleavage of the C-Br bond with pseudo first order rate constants ranging from 10(-3) to 10(-2) s(-1). Geosmin and 2-methylisoborneol were primarily degraded by reaction with hydroxyl radical with direct photolysis as a minor factor. Perchlorinated disinfection byproducts were degraded by reaction with hydroxyl radicals. These results indicate that the UV/H(2)O(2) can be applied to effectively control both odorants and brominated disinfection byproducts.
Xin Chen,
Xiao Wei,
Ying Zhou,
Weiwei Zheng,
Yuehuo Chen,
Dong Zhang,
Yuxin Wu,
Songhui Jiang,
Weidong Qu
PMID: 20459033
DOI:
Abstract
The purpose of this study is to investigate the changes of concentration of trihalomethanes (THMs: chloroform, bromodichloromethane, chlorodibromomethane, bromoform) and haloacetic acids (HAAs: monochloroacetic acid, monobromoacetic acid, dichloroacetic acid, dibromoacetic acid, trichloroacetic acid, bromochloroacetic acid) in water samples with holding time and their stability in extract.
Two water samples from pipe network were collected and added 10 microg/L of THMs mixed standards and 10 microg/L of HAAs mixed standards respectively. The concentrations of THMs and HAAs were measured by U.S. EPA methods 551.1 and 552.3 on the day after sampling, 3 days, 7 days and 14 days, and compared the changes with holding time. The extract with THMs or HAAs mixed standards in the preserving of the day, 7 days, 14 days, 21 days and 30 days were measured by the concentration of THMs and HAAs, compared the changes of targets concentration with holding time.
Impact of sample holding time is an important factor in the concentration of the targets which significantly decreased with the extension of the time. The concentration of targets in extract except drichloroactic acid, keep stable in the periods of measurement.
Sample holding times have a greater impact on the determination of THMs and HAAs, therefore, we suggest that samples be measured or finished pretreatment on the day when sample was collected. In addition to drichloroacetic acid, the concentration of other targets in the extract can be stable for more than 30 days.